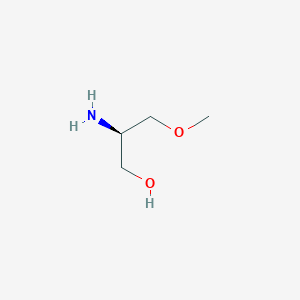

(R)-2-Amino-3-methoxypropan-1-ol

Cat. No. B3104489

Key on ui cas rn:

148278-96-0

M. Wt: 105.14 g/mol

InChI Key: KRWNDTAVKGMNDQ-SCSAIBSYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05849736

Procedure details

3-(4-Cyanophenyl)isoxazolin-5(S)-ylacetic acid (127 g, 0.55 moles) and (+)-cinchonidine (180.37 g, 0.55 mol) were added to acetone (2.0 L) and stirred at ambien temperature for at least 1.5 hrs. The resulting precipitate (169.21 g) was collected by filtration. The precipitate was dissolved in hot acetone (4.0 L) while stirring. After complete dissolution, the solution was allowed to stand overnight. The crystals formed were collected by filtration and recrystallized with acetone again to yield the 3-(4-cyanophenyl)isoxazolin-5(S)-ylacetic acid/(+)-cinchonidine salt in 33% overall yield and >99% diastereomeric excess. The 3-(4-cyanophenyl)isoxazolin-5(S)-ylacetic acid was liberated from its cinchonidine salt complex by suspending the salt in ethereal HCL (1N), filtering the solid after equilibration and evaporating the ether solution to provide the solid 3-(4-cyanophenyl)isoxazolin-5(S)-ylacetic acid. The R-isomer could be obtained from the mother liquor. Other chiral bases used include ephedrine, 2-phenylglycinol, 2-amino-3-methoxy-1-propanol, quinidine and pseudoephedrine.

Name

pseudoephedrine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

C[C@H:2]([NH:11]C)[C@H](O)C1C=CC=CC=1.[C:13]1([CH:19]([CH2:21]O)[NH2:20])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.N[CH:24]([CH2:27][O:28]C)[CH2:25][OH:26].C[O:31]C1C=CC2N=CC=C([C@H](O)[C@@H]3N4C[C@H](C=C)C(CC4)C3)C=2C=1.C[C@H](NC)[C@@H](O)C1C=CC=CC=1>>[C:2]([C:16]1[CH:15]=[CH:14][C:13]([C:19]2[CH2:21][CH:27]([CH2:24][C:25]([OH:26])=[O:31])[O:28][N:20]=2)=[CH:18][CH:17]=1)#[N:11]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[C@@H]([C@@H](C=1C=CC=CC1)O)NC

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C(N)CO

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC(CO)COC

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC=1C=CC2=C(C1)C(=CC=N2)[C@@H]([C@H]3CC4CCN3C[C@@H]4C=C)O

|

Step Five

|

Name

|

pseudoephedrine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[C@@H]([C@H](C=1C=CC=CC1)O)NC

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The R-isomer could be obtained from the mother liquor

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(#N)C1=CC=C(C=C1)C1=NOC(C1)CC(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05849736

Procedure details

3-(4-Cyanophenyl)isoxazolin-5(S)-ylacetic acid (127 g, 0.55 moles) and (+)-cinchonidine (180.37 g, 0.55 mol) were added to acetone (2.0 L) and stirred at ambien temperature for at least 1.5 hrs. The resulting precipitate (169.21 g) was collected by filtration. The precipitate was dissolved in hot acetone (4.0 L) while stirring. After complete dissolution, the solution was allowed to stand overnight. The crystals formed were collected by filtration and recrystallized with acetone again to yield the 3-(4-cyanophenyl)isoxazolin-5(S)-ylacetic acid/(+)-cinchonidine salt in 33% overall yield and >99% diastereomeric excess. The 3-(4-cyanophenyl)isoxazolin-5(S)-ylacetic acid was liberated from its cinchonidine salt complex by suspending the salt in ethereal HCL (1N), filtering the solid after equilibration and evaporating the ether solution to provide the solid 3-(4-cyanophenyl)isoxazolin-5(S)-ylacetic acid. The R-isomer could be obtained from the mother liquor. Other chiral bases used include ephedrine, 2-phenylglycinol, 2-amino-3-methoxy-1-propanol, quinidine and pseudoephedrine.

Name

pseudoephedrine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

C[C@H:2]([NH:11]C)[C@H](O)C1C=CC=CC=1.[C:13]1([CH:19]([CH2:21]O)[NH2:20])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.N[CH:24]([CH2:27][O:28]C)[CH2:25][OH:26].C[O:31]C1C=CC2N=CC=C([C@H](O)[C@@H]3N4C[C@H](C=C)C(CC4)C3)C=2C=1.C[C@H](NC)[C@@H](O)C1C=CC=CC=1>>[C:2]([C:16]1[CH:15]=[CH:14][C:13]([C:19]2[CH2:21][CH:27]([CH2:24][C:25]([OH:26])=[O:31])[O:28][N:20]=2)=[CH:18][CH:17]=1)#[N:11]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[C@@H]([C@@H](C=1C=CC=CC1)O)NC

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C(N)CO

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC(CO)COC

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC=1C=CC2=C(C1)C(=CC=N2)[C@@H]([C@H]3CC4CCN3C[C@@H]4C=C)O

|

Step Five

|

Name

|

pseudoephedrine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[C@@H]([C@H](C=1C=CC=CC1)O)NC

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The R-isomer could be obtained from the mother liquor

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(#N)C1=CC=C(C=C1)C1=NOC(C1)CC(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |